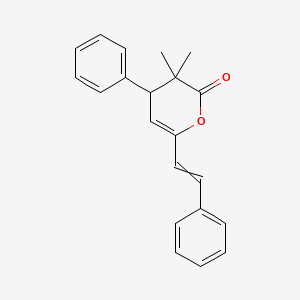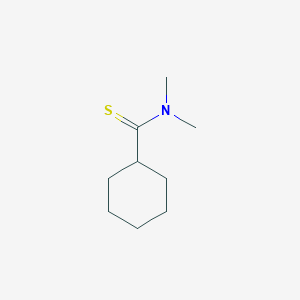
Cyclohexanecarbothioamide, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbothioamide, N,N-dimethyl- is a chemical compound with the molecular formula C9H17NS. It is known for its unique structural properties, which include a cyclohexane ring bonded to a carbothioamide group with two N,N-dimethyl substituents. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbothioamide, N,N-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanecarbonyl chloride with dimethylamine and hydrogen sulfide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarbothioamide, N,N-dimethyl- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbothioamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted cyclohexanecarbothioamides
Scientific Research Applications
Cyclohexanecarbothioamide, N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Cyclohexanecarbothioamide, N,N-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological outcomes. For example, it may interact with thiol-containing enzymes, affecting their activity and leading to downstream effects in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarbothioamide, 1-hydroxy-N,N-dimethyl-
- N,N-dimethylenamino ketones
Uniqueness
Cyclohexanecarbothioamide, N,N-dimethyl- is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its cyclohexane ring and dimethylamino substituents contribute to its stability and versatility in various chemical reactions .
Properties
CAS No. |
514223-99-5 |
|---|---|
Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
N,N-dimethylcyclohexanecarbothioamide |
InChI |
InChI=1S/C9H17NS/c1-10(2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
CKJKEQMDUBFJCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
methanone](/img/structure/B14229968.png)

![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)
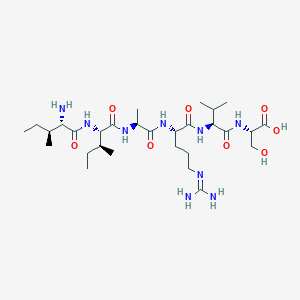
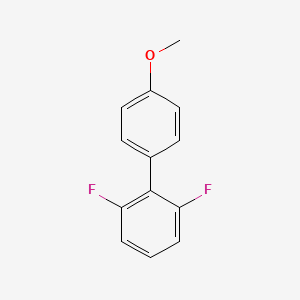
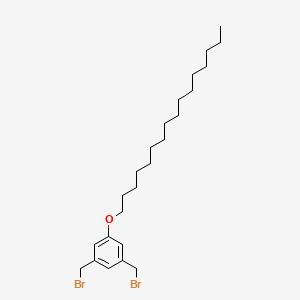
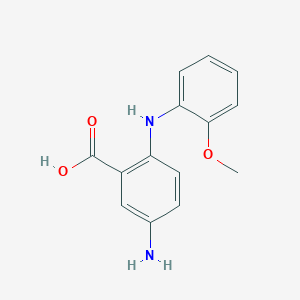
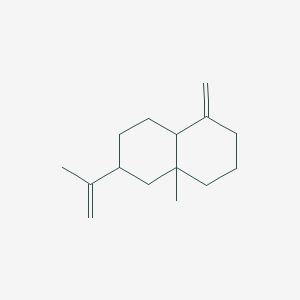
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
